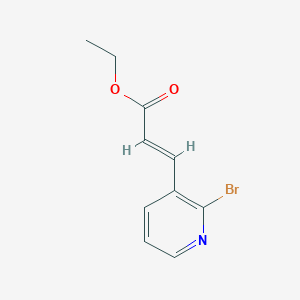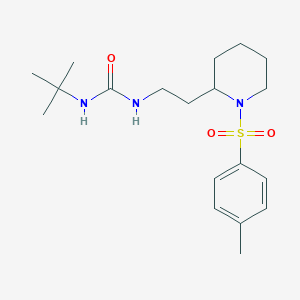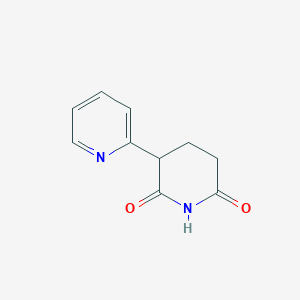![molecular formula C10H15N3O2 B2915859 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole CAS No. 2361609-67-6](/img/structure/B2915859.png)
2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole is a heterocyclic compound. The unique bicyclic structure includes an azabicycloheptane moiety fused with an oxadiazole ring, making it a notable molecule for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process. Typically, the synthesis involves:
Formation of the azabicycloheptane core using a suitable starting material (e.g., a ketone or an amine).
Cyclization reactions to introduce the oxadiazole ring.
Methoxymethylation at specific positions to yield the final product. Optimal conditions involve controlling the temperature, pressure, and pH to ensure the right formation of the compound.
Industrial Production Methods
Scaled-up production usually entails similar synthetic steps but optimized for efficiency and yield. Catalysts and solvents are chosen to minimize waste and improve atom economy. Industrial methods might also include continuous flow techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often forming N-oxides.
Reduction: : Reduction, particularly of the oxadiazole ring, can yield various derivatives.
Substitution: : It undergoes nucleophilic substitution reactions, where functional groups on the azabicycloheptane or oxadiazole moieties are replaced.
Common Reagents and Conditions
Oxidation: Peracids or hydrogen peroxide.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles.
Major Products
Products from these reactions vary based on the initial substituents and reaction conditions but commonly include hydroxylated, aminated, or halogenated derivatives.
Scientific Research Applications
In Chemistry
This compound is used as a building block in synthetic organic chemistry, aiding in the development of new materials and molecules.
In Biology
Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and design.
In Medicine
Potential therapeutic applications include acting as an enzyme inhibitor or a receptor modulator.
In Industry
Beyond pharmaceuticals, its applications extend to agrochemicals, dyes, and materials science due to its versatile reactivity and stability.
Mechanism of Action
Effects and Pathways
The compound’s action mechanism often involves binding to specific enzymes or receptors in the body, affecting molecular pathways related to disease states. This binding can inhibit enzyme activity or modulate receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Azabicycloheptanes without the oxadiazole ring.
Other oxadiazole derivatives without the azabicycloheptane moiety.
1,2,4-Oxadiazoles or 1,3,4-Oxadiazoles with different substituents.
Uniqueness
What sets 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole apart is its combined structural elements, imparting unique reactivity and biological activity not seen in simpler analogs.
Hope you find this information comprehensive and helpful. Anything specific you’d like to dive deeper into?
Properties
IUPAC Name |
2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-14-6-8-12-13-9(15-8)10-4-2-7(10)3-5-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYPKSQAUOUCG-XVKPBYJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C23CCC2CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN=C(O1)[C@]23CC[C@H]2CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2915780.png)
![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)




![Octahydropyrimido[2,1-c]morpholin-4-one](/img/structure/B2915792.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2915796.png)
![3-[(4-Chlorophenyl)methyl]aniline](/img/structure/B2915797.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)
